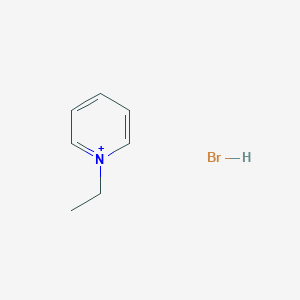

1-Ethylpyridin-1-ium;hydrobromide

Description

Significance of Quaternary Pyridinium (B92312) Compounds in Advanced Chemical Systems

Quaternary pyridinium compounds are integral to numerous advanced chemical applications due to their inherent stability, tunable properties, and diverse reactivity. jst.go.jpnih.gov These salts are not merely simple organic molecules; they are key players in the development of novel materials and synthetic methodologies. researchgate.net Their importance stems from several key characteristics:

Synthetic Intermediates and Reagents: N-functionalized pyridinium salts have emerged as powerful tools in organic synthesis. They serve as promising radical precursors, enabling regiocontrolled functionalization of the pyridine (B92270) ring at the C2 and C4 positions under mild, acid-free conditions. acs.orgresearchgate.net This approach is particularly valuable for the late-stage modification of complex and bioactive molecules. acs.org Furthermore, their use as bifunctional reagents in alkene difunctionalization provides innovative pathways for constructing complex organic architectures. acs.org

Catalysis: The pyridinium scaffold is a cornerstone in the design of catalysts. These compounds are employed in a variety of organic reactions, sometimes functioning as phase-transfer catalysts or as precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts. researchgate.net Strategies involving light-absorbing electron donor-acceptor (EDA) complexes with pyridinium salts have also opened new avenues for photocatalyst-free reactions. acs.orgresearchgate.net

Material Science: As cationic surfactants, pyridinium salts are used extensively in both industrial and domestic applications. jst.go.jpnih.gov Their properties can be finely tuned by modifying the functional groups on the pyridine ring or the nitrogen atom, making them adaptable for various uses. jst.go.jp They are also investigated as redox-active materials, with notable applications in flow batteries. researchgate.net

Biological and Medicinal Chemistry: The pyridinium ring is a structural motif found in natural products, particularly from marine species, which exhibit bioactive properties. researchgate.net This has spurred research into synthetic pyridinium salts for various applications, including their use as antimicrobial agents. srce.hrrsc.org

The continuous exploration of pyridinium salts reveals their expanding role as foundational components in solving complex chemical challenges, from creating selective synthetic transformations to designing next-generation materials. acs.orgsrce.hr

Overview of 1-Ethylpyridin-1-ium (B91958);hydrobromide within the Broader Field of Ionic Liquids and Organic Salts

1-Ethylpyridin-1-ium;hydrobromide, also known as N-ethylpyridinium bromide, is a specific example of a quaternary pyridinium salt that exemplifies the characteristics of this compound class. nih.gov It consists of a 1-ethylpyridin-1-ium cation and a bromide anion. As an organic salt, it is part of the broader family of ionic liquids (ILs), which are salts with melting points typically below 100 °C. chemicalbook.comnih.gov

The structure and properties of this compound place it at the intersection of classic organic salts and modern ionic liquids. Ionic liquids are often described as designer solvents and materials because their physical and chemical properties can be tailored by modifying the structure of the cation or anion. nih.gov In the case of this compound, the ethyl group attached to the nitrogen atom and the bromide counter-ion define its specific characteristics. Research into related pyridinium-based ionic liquids, such as those with longer alkyl chains, has demonstrated their potential as antibacterial agents, highlighting the functional versatility of this structural framework. nih.gov

The study of simple pyridinium salts like this compound is crucial for understanding the fundamental intermolecular interactions, such as hydrogen bonding, that govern the behavior of more complex ionic liquids in various environments, including aqueous solutions. researchgate.net

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 1-ethylpyridin-1-ium;bromide | nih.gov |

| Molecular Formula | C₇H₁₀BrN | chemicalbook.com |

| Molecular Weight | 188.06 g/mol | nih.gov |

| Melting Point | 117-121 °C | chemicalbook.com |

| Appearance | White to Almost white powder/crystal | chemicalbook.com |

| Canonical SMILES | CC[N+]1=CC=CC=C1.[Br-] | nih.gov |

| InChIKey | ABFDKXBSQCTIKH-UHFFFAOYSA-M | nih.govchemicalbook.com |

| CAS Number | 1906-79-2 | chemicalbook.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11BrN+ |

|---|---|

Molecular Weight |

189.07 g/mol |

IUPAC Name |

1-ethylpyridin-1-ium;hydrobromide |

InChI |

InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |

InChI Key |

ABFDKXBSQCTIKH-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1=CC=CC=C1.Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Ethylpyridin 1 Ium;hydrobromide

Classical Synthesis Routes for 1-Ethylpyridin-1-ium (B91958);hydrobromide

The cornerstone of synthesizing 1-Ethylpyridin-1-ium hydrobromide lies in the quaternization of pyridine (B92270). This process involves the alkylation of the nitrogen atom in the pyridine ring.

Nucleophilic Substitution Reactions for Quaternization

The most common method for the synthesis of 1-Ethylpyridin-1-ium hydrobromide is through a nucleophilic substitution reaction, specifically an SN2 mechanism. pearson.com In this reaction, the nitrogen atom of the pyridine molecule acts as a nucleophile, attacking the electrophilic carbon atom of an ethyl-containing substrate, typically ethyl bromide. pearson.com The lone pair of electrons on the pyridine nitrogen initiates the attack on the ethyl bromide, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This process, known as quaternization, results in the formation of the 1-ethylpyridin-1-ium cation, with the bromide ion acting as the counter-ion. rsc.org

This reaction is a versatile and widely applicable method for producing a variety of N-alkylpyridinium salts. nih.gov The general scheme for this reaction is as follows:

Pyridine + Ethyl Bromide → 1-Ethylpyridin-1-ium hydrobromide

Optimization of Reaction Conditions and Yield

The efficiency and yield of the quaternization reaction are influenced by several factors, including the solvent, temperature, and reaction time. Common solvents used for this reaction include ethanol (B145695), acetonitrile, anhydrous benzene, and anhydrous dimethylformamide. nih.govresearchgate.net Refluxing the reaction mixture is a standard procedure to provide the necessary energy to overcome the activation barrier of the reaction. For instance, one established method involves refluxing pyridine with ethyl bromide in dry ethanol for 40 hours. nih.gov

Kinetic studies on the quaternization of substituted pyridines have provided insights into the factors affecting reaction rates. The nature of the alkyl halide and any substituents on the pyridine ring can introduce steric hindrance, potentially slowing the reaction. rsc.org For example, the reaction rate is influenced by the size of the alkyl group on the alkyl halide. semanticscholar.org The use of an excess of the alkylating agent, such as ethyl bromide, can help to drive the reaction to completion and improve the yield. nih.gov

| Parameter | Condition | Effect on Yield |

| Solvent | Ethanol, Acetonitrile | Facilitates dissolution of reactants and influences reaction rate. |

| Temperature | Reflux | Increases reaction rate by providing activation energy. |

| Reactant Ratio | Excess ethyl bromide | Drives the reaction towards product formation. |

| Reaction Time | 40 hours | Allows for completion of the reaction. |

Green Chemistry Approaches in 1-Ethylpyridin-1-ium;hydrobromide Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In the context of 1-Ethylpyridin-1-ium hydrobromide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. semanticscholar.org The application of microwave energy can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reactions. For example, quaternization reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave assistance. semanticscholar.orgnih.gov This not only saves time and energy but can also minimize the formation of byproducts.

Solvent-Free and Atom-Economical Preparations

Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions are highly desirable as they reduce waste and environmental impact. In some cases, the quaternization of pyridine can be carried out without a solvent, particularly when one of the reactants is a liquid at the reaction temperature. nih.gov

Atom economy is another important consideration, aiming to maximize the incorporation of all materials used in the process into the final product. The synthesis of 1-Ethylpyridin-1-ium hydrobromide via the direct addition of ethyl bromide to pyridine is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the desired product.

Purification Strategies for this compound Precursors in High-Purity Applications

The purity of the final 1-Ethylpyridin-1-ium hydrobromide product is directly dependent on the purity of the starting materials, namely pyridine and ethyl bromide. For applications requiring high-purity material, rigorous purification of these precursors is essential.

Pyridine: Commercial pyridine may contain impurities such as water and other nitrogen-containing heterocycles. Distillation from a suitable drying agent, such as potassium hydroxide (B78521) or calcium hydride, is a common method for removing water. Fractional distillation can then be employed to separate pyridine from other organic impurities with different boiling points.

Ethyl Bromide: Ethyl bromide can be purified by washing with a dilute base to remove any acidic impurities, followed by washing with water and drying over a desiccant like anhydrous calcium chloride. Subsequent distillation can further enhance its purity.

After the synthesis, the crude 1-Ethylpyridin-1-ium hydrobromide product often requires purification. Crystallization is a widely used technique. nih.gov The crude product, which may be an oil, can be dissolved in a suitable solvent and then induced to crystallize by cooling or by the addition of a non-solvent. For example, crystallization from ether is a common method for purifying pyridinium (B92312) salts. nih.gov In cases where impurities are difficult to remove by a single crystallization, multiple recrystallizations may be necessary, sometimes from different solvent systems like acetone. nih.gov The purity of the final product can be assessed using techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov

| Compound | Purification Method |

| Pyridine | Distillation from a drying agent (e.g., KOH), followed by fractional distillation. |

| Ethyl Bromide | Washing with dilute base and water, drying over a desiccant, and distillation. |

| 1-Ethylpyridin-1-ium hydrobromide | Crystallization or recrystallization from solvents like ether or acetone. |

Halide-Based Precursor Purification Techniques

To ensure a high-purity final product, the precursors—pyridine and the ethylating agent (e.g., ethyl bromide)—must be substantially free of impurities. Common contaminants in pyridine include water and other organic compounds, while ethyl bromide may contain other alkyl halides or residual reactants from its synthesis. The presence of these impurities can lead to unwanted side reactions, complicating the purification of the desired 1-Ethylpyridin-1-ium hydrobromide.

Several purification techniques are employed to mitigate these issues. Distillation is a widely used method; for instance, distilling pyridine over a drying agent like potassium hydroxide (KOH) or calcium oxide (CaO) effectively removes water. rsc.org For more specific impurities, treatment with a particular reagent followed by distillation can be effective.

Ionic liquids themselves are often purified using sorbent materials such as activated charcoal or alumina (B75360), which are effective at removing a variety of impurities. mdpi.com The efficiency of these materials can be influenced by factors like temperature and the ratio of sorbent to precursor. mdpi.com

Below is a table summarizing common purification techniques for these halide-based precursors.

Table 1: Purification Techniques for Halide-Based Precursors

| Precursor | Purification Method | Description |

|---|---|---|

| Pyridine | Distillation over Drying Agent | Removes water and other volatile impurities. Common drying agents include potassium hydroxide (KOH) and calcium oxide (CaO). |

| Pyridine | Treatment with Sorbent Materials | Activated charcoal or alumina can be used to remove various impurities effectively. mdpi.com |

| Ethyl Bromide | Fractional Distillation | Separates ethyl bromide from other volatile organic impurities based on differences in boiling points. rsc.org |

| Ethyl Bromide | Washing with Mild Base | A wash with a solution like sodium bicarbonate can neutralize and remove acidic impurities. |

Assessment of Purity Content in Ionic Liquid Precursors

Verifying the purity of the precursors before synthesis is a critical quality control step. A suite of analytical methods is used to identify and quantify impurities, ensuring the starting materials meet the required standards for producing high-quality ionic liquids. jrwb.dersc.org

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile organic reagents like pyridine and ethyl bromide. acs.orglibretexts.org It can separate, identify, and quantify trace impurities, providing a detailed profile of the precursor's composition. nih.govoshadhi.co.uk Gas chromatography coupled with mass spectrometry (GC-MS) is particularly effective for identifying unknown components. nih.gov

Karl Fischer Titration is the standard method for determining water content. jrwb.dehoneywell.com Given that water can interfere with the synthesis and affect the properties of the final ionic liquid, this analysis is crucial for ensuring the dryness of the precursors. hiyka.comiolitec.de The technique is highly precise and can detect even trace amounts of moisture. iolitec.deresearchgate.net

Ion Chromatography is another valuable tool, used specifically to detect and quantify halide impurities, which can be residuals from the synthesis of the precursors or the ionic liquid itself. researchgate.netresearchgate.net

The following table details the primary analytical techniques used for this purpose.

Table 2: Analytical Techniques for Purity Assessment of Precursors

| Analytical Technique | Information Provided | Application to Precursors |

|---|---|---|

| Gas Chromatography (GC) | Detects and quantifies volatile organic impurities. acs.orglibretexts.org | Ideal for verifying the purity of both pyridine and ethyl bromide by separating them from contaminants. nih.govchromatographyonline.com |

| Karl Fischer Titration | Measures the precise water content in a sample. honeywell.comhiyka.com | Essential for ensuring the anhydrous conditions required for efficient ionic liquid synthesis. jrwb.deiolitec.deiolitec.de |

| Ion Chromatography | Determines the concentration of anionic impurities, particularly halides. researchgate.netresearchgate.net | Quantifies residual halide levels (e.g., chloride, iodide) in the precursors. researchgate.net |

| UV-Vis Spectrophotometry | Can be used to detect the presence of certain types of impurities. mdpi.com | Offers a method to determine the overall impurity content, especially when correlated with other analytical data. mdpi.com |

By implementing these rigorous purification and assessment strategies, chemists can ensure the production of 1-Ethylpyridin-1-ium hydrobromide with high purity and consistent properties, which is vital for its various research and industrial applications. chemimpex.com

Electrochemical Investigations Involving 1 Ethylpyridin 1 Ium;hydrobromide

Electrochemical Behavior of Bromide/Bromine Redox Systems in Non-Aqueous and Mixed Solvents

The electrochemical behavior of the bromide/bromine (Br⁻/Br₂) redox couple is significantly influenced by the presence of 1-Ethylpyridin-1-ium (B91958);hydrobromide, especially in non-aqueous and mixed solvent systems. In such media, the oxidation of bromide is often a complex, multi-step process. confex.com

3Br⁻ → Br₃⁻ + 2e⁻

2Br₃⁻ → 3Br₂ + 2e⁻

The stability of the tribromide intermediate is a critical factor in the electrochemical process. Research has estimated the stability constant for the formation of Br₃⁻ from Br⁻ and Br₂ in the presence of ethylpyridinium polybromide to be 22.5 M⁻¹. researchgate.net The formation of polybromide species, such as ethylpyridinium polybromide (EPyBr₂ₙ₊₁), occurs electrochemically and exists as droplets in the vicinity of the electrode. researchgate.net

Mechanistic Studies of Electrochemical Oxidation and Bromination Mediated by 1-Ethylpyridin-1-ium;hydrobromide

The process is believed to initiate with the transfer of bromide ions from the aqueous phase to the electrochemically generated ethylpyridinium polybromide droplets. researchgate.net This is followed by the electrochemical oxidation of bromide within these droplets. The rate of this bromide transfer is influenced by the nature of the quaternary ammonium (B1175870) cation, with the transfer into ethylpyridinium polybromide droplets being reportedly faster than into other similar structures like N-methyl-N-ethyl pyrrolidinium (B1226570) polybromide droplets. researchgate.net

The role of this compound extends to mediating electrochemical bromination of organic substrates. While general electrochemical bromination often utilizes bromide salts as a source of bromine through anodic oxidation, the specific use of this compound can influence the reaction pathways and efficiency. mdpi.com The in-situ generation of bromine or tribromide, facilitated by the [C₂Py]⁺ cation, provides a controlled way to achieve bromination of various compounds.

Electrochemical Characterization for Energy Storage Applications

This compound has been identified as a promising component in energy storage systems, particularly in zinc-bromine and hydrogen-bromine redox flow batteries. mdpi.comnih.govresearchgate.net Its primary role in these systems is as a bromine complexing agent (BCA), which helps to sequester the bromine produced during charging, thereby improving the safety and efficiency of the battery. nih.govresearchgate.netsemanticscholar.org

Determination of Electrochemical Window

The electrochemical window of an electrolyte is a critical parameter for its application in energy storage devices, as it defines the potential range within which the electrolyte is stable. For electrolytes containing this compound, the anodic limit is dictated by the oxidation of the bromide ion, as discussed previously.

Influence on Ionic Conductivity and Charge Transport Mechanisms

Charge transport within the ethylpyridinium polybromide fused salt is proposed to occur via a hopping mechanism. researchgate.net This involves the rearrangement of covalent and additional bonding between bromine atoms within the polybromide anions (e.g., tribromide and pentabromide), facilitating the movement of charge through the fused salt phase.

Table 1: Physicochemical Properties of Molten 1-Ethylpyridin-1-ium Hydrobromide at 127 °C

| Property | Value |

| Melting Point | 115 °C |

| Specific Conductivity | Data indicates determination in thesis |

| Molar Conductivity | Data indicates determination in thesis |

Interactions with Ion-Exchange Membranes in Electrochemical Cells

In electrochemical cells that employ ion-exchange membranes, such as redox flow batteries, the interaction between the electrolyte components and the membrane is of paramount importance.

Impact on Perfluorosulfonic Acid (PFSA) Membrane Conductivity

Perfluorosulfonic acid (PFSA) membranes, like Nafion®, are commonly used as proton-conducting membranes in hydrogen-bromine flow batteries. nih.gov Research has shown a direct interaction between the 1-ethylpyridinium cation ([C₂Py]⁺) and PFSA membranes. researchgate.netrsc.org

Table 2: Summary of Interactions and Effects

| Component | Interacting Species | Observed Effect | Reference |

| 1-Ethylpyridin-1-ium cation | Bromide/Bromine | Forms polybromide complexes, facilitates Br⁻ oxidation to Br₂ | researchgate.net |

| 1-Ethylpyridin-1-ium cation | Electrode (cathodic) | Reduction to pyridyl radical at ~ -1.5 V | Not explicitly cited |

| 1-Ethylpyridin-1-ium bromide | Electrolyte | Forms a low-conductivity fused salt phase | fraunhofer.de |

| 1-Ethylpyridin-1-ium cation | PFSA Membrane | Decreases ionic conductivity, increases ohmic overvoltage | researchgate.netfraunhofer.dersc.org |

Catalytic Applications of 1 Ethylpyridin 1 Ium;hydrobromide in Organic Transformations

Design Principles for Enhanced Catalytic Activity and Selectivity:The absence of foundational catalytic data means that no design principles for modifying the structure of 1-Ethylpyridin-1-ium (B91958) hydrobromide to improve catalytic performance have been developed.

While the broader class of pyridinium-based ionic liquids has been investigated for various catalytic applications, these findings are not directly transferable to 1-Ethylpyridin-1-ium hydrobromide without specific experimental evidence. The strict focus on this singular compound, as per the user's instructions, means that an article based on speculative or generalized information would not be scientifically rigorous.

Advanced Spectroscopic Characterization Techniques for Probing 1 Ethylpyridin 1 Ium;hydrobromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For 1-Ethylpyridin-1-ium (B91958) hydrobromide, ¹H and ¹³C NMR provide crucial information about the electronic environment of the constituent atoms.

The formation of 1-Ethylpyridin-1-ium hydrobromide occurs through the quaternization of pyridine (B92270) with ethyl bromide. NMR spectroscopy can be instrumental in monitoring the progress of this S_N2 reaction. The chemical shifts of the protons on the pyridine ring and the ethyl group change significantly upon the formation of the pyridinium (B92312) salt. acs.org

In the starting material, pyridine, the aromatic protons resonate at specific chemical shifts. Upon reaction with ethyl bromide, the nitrogen atom becomes positively charged, leading to a downfield shift of the adjacent α-protons of the pyridine ring due to the increased deshielding effect. Similarly, the protons of the ethyl group, particularly the methylene (B1212753) (–CH₂–) protons directly attached to the nitrogen, experience a significant downfield shift.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 1-Ethylpyridin-1-ium Cation

| Proton | Chemical Shift (ppm) | Multiplicity |

| α-H (ortho) | 8.5 - 9.0 | Doublet |

| β-H (meta) | 7.9 - 8.2 | Triplet |

| γ-H (para) | 8.3 - 8.6 | Triplet |

| N-CH₂ | 4.5 - 5.0 | Quartet |

| CH₃ | 1.5 - 2.0 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

By integrating the peaks corresponding to the starting materials and the product, the reaction kinetics can be studied. Furthermore, the conformation of the ethyl group relative to the pyridinium ring can be inferred from through-space interactions observed in 2D NMR experiments like NOESY.

The dynamic behavior of 1-Ethylpyridin-1-ium hydrobromide in solution, such as ion pairing and aggregation, can be investigated using various NMR techniques. The chemical shifts of the pyridinium protons are sensitive to the presence of the bromide anion and the formation of ion pairs. ua.ptresearchgate.net In dilute solutions, the ions are more dissociated, while at higher concentrations, ion pairing becomes more prevalent, which can be observed as changes in chemical shifts.

Furthermore, NMR relaxation time measurements (T₁ and T₂) can provide insights into the rotational and translational motion of the 1-Ethylpyridin-1-ium cation in solution. These parameters are influenced by factors such as solvent viscosity and the formation of supramolecular assemblies. ua.pt The study of the dynamics of similar ionic liquids has shown that specific interactions between the cation and anion, as well as with the solvent, can significantly affect the observed NMR parameters. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Intermolecular Interactions

FT-IR spectroscopy is a valuable technique for probing the vibrational modes of molecules and identifying intermolecular interactions, such as hydrogen bonding. In 1-Ethylpyridin-1-ium hydrobromide, the interaction between the pyridinium cation and the bromide anion can be studied by analyzing the shifts in the vibrational frequencies of the C-H bonds of the aromatic ring. pw.edu.plcdnsciencepub.com

The formation of the pyridinium salt leads to characteristic changes in the IR spectrum compared to neutral pyridine. pw.edu.pl The C-H stretching vibrations of the aromatic ring in pyridinium salts are typically observed in the range of 3150-3000 cm⁻¹. The positions of these bands are sensitive to the nature of the anion due to hydrogen bonding interactions between the acidic ring protons and the anion. cdnsciencepub.com The bromide anion, being a hydrogen bond acceptor, can interact with the C-H protons of the pyridinium ring, leading to a perturbation of their vibrational frequencies.

Table 2: Key FT-IR Vibrational Bands for Pyridinium Salts

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3150 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| Ring C=C and C=N Stretch | 1650 - 1400 | Vibrations of the aromatic ring framework. |

| C-H In-plane Bend | 1200 - 1000 | Bending vibrations of the C-H bonds within the plane of the ring. |

| C-H Out-of-plane Bend | 900 - 700 | Bending vibrations of the C-H bonds out of the plane of the ring. |

The strength of the C-H···Br⁻ hydrogen bonds can influence the position and broadening of these bands. Studies on similar pyridinium-based ionic liquids have shown that the interactions between the cation and anion can be clearly identified and characterized using FT-IR spectroscopy. acs.orgresearchgate.netacs.org

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Complexation Studies

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of molecules. The 1-Ethylpyridin-1-ium cation contains a pyridinium chromophore, which exhibits characteristic absorption in the UV region. acs.orgsielc.com

The electronic absorption spectrum of the 1-ethylpyridin-1-ium cation is expected to show π → π* transitions associated with the aromatic ring. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and the presence of the bromide anion. The formation of ion pairs or complexes can lead to shifts in the absorption bands. rsc.orgresearchgate.net

While simple pyridinium salts like 1-Ethylpyridin-1-ium hydrobromide are not typically fluorescent, the introduction of suitable substituents can induce fluorescence. researchgate.netnih.govmdpi.comrsc.org The study of the fluorescence of related pyridinium derivatives can provide insights into the electronic structure of the excited state and the factors that influence radiative and non-radiative decay processes. Complexation of the pyridinium cation with other species, such as metal ions or organic molecules, can lead to significant changes in the UV-Visible and fluorescence spectra, which can be used to study these interactions. researchgate.netscielo.br

Table 3: Expected Spectroscopic Properties of the 1-Ethylpyridin-1-ium Chromophore

| Spectroscopic Parameter | Expected Range/Behavior |

| UV Absorption (λ_max) | ~250 - 260 nm |

| Molar Absorptivity (ε) | Moderate to high |

| Fluorescence Emission | Generally non-fluorescent |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Architecture

Based on these related structures, it can be anticipated that the crystal structure of 1-Ethylpyridin-1-ium hydrobromide would be stabilized by a network of intermolecular interactions. The primary interactions would be the electrostatic attraction between the positively charged 1-ethylpyridin-1-ium cation and the negatively charged bromide anion.

Table 4: Anticipated Crystallographic Parameters and Interactions for 1-Ethylpyridin-1-ium hydrobromide

| Parameter/Interaction | Expected Features |

| Crystal System | Likely to be a common system such as monoclinic or orthorhombic. |

| Key Intermolecular Interactions | Electrostatic attraction (N⁺···Br⁻), C-H···Br⁻ hydrogen bonds, π-π stacking. |

| Supramolecular Motifs | Formation of chains, layers, or 3D networks through hydrogen bonding and other non-covalent interactions. |

Theoretical and Computational Chemistry Studies of 1 Ethylpyridin 1 Ium;hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

DFT calculations typically involve optimizing the geometry of the 1-ethylpyridinium cation and then computing various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and kinetic stability of the molecule. irjweb.comscirp.org A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. scirp.org

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. This surface visualizes the charge distribution across the molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. For the 1-ethylpyridinium cation, the positive charge is expected to be delocalized across the pyridinium (B92312) ring, with the highest positive potential near the nitrogen atom.

Table 1: Illustrative DFT-Calculated Electronic Properties for the 1-Ethylpyridinium Cation Note: These values are representative examples based on typical DFT calculations for similar organic cations and are for illustrative purposes. The exact values depend on the chosen functional and basis set.

| Property | Illustrative Value | Significance |

| HOMO Energy | -6.7 eV | Energy of the highest energy electrons; relates to electron-donating ability. youtube.com |

| LUMO Energy | -1.9 eV | Energy of the lowest energy unoccupied state; relates to electron-accepting ability. youtube.com |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. scirp.orgnih.gov |

| Dipole Moment | 2.5 D | Measures the overall polarity of the cation. |

| Mulliken Atomic Charge on N | +0.15 e | Quantifies the partial positive charge localized on the nitrogen atom. scirp.org |

These calculations provide a fundamental understanding of the cation's intrinsic properties, which govern its interactions with the bromide anion and surrounding molecules.

Quantum Theory of Atoms in Molecules (QTAIM) Analyses for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.govresearchgate.netsemanticscholar.org For an ionic salt like 1-Ethylpyridin-1-ium (B91958);hydrobromide, QTAIM can precisely identify and quantify the various intermolecular forces that stabilize its crystal structure, such as hydrogen bonds and halogen bonds.

The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path connecting two interacting atoms. researchgate.netnih.gov The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature and strength of the interaction. sciencesconf.org

A positive Laplacian (∇²ρ > 0) is characteristic of "closed-shell" interactions, which include ionic bonds, hydrogen bonds, and halogen bonds. nih.gov

The magnitude of the electron density (ρ) at the BCP correlates with the strength of the interaction. nih.gov

In the crystal lattice of 1-Ethylpyridin-1-ium;hydrobromide, several types of non-covalent interactions are expected. These include hydrogen bonds between the acidic protons of the pyridinium ring (and the ethyl group) and the bromide anion (C-H···Br), as well as potential weaker interactions. QTAIM provides a rigorous framework to differentiate and rank the strength of these interactions.

Table 2: Typical QTAIM Parameters for Non-covalent Interactions Relevant to this compound Note: These are representative values from computational studies on similar charge-assisted hydrogen and halogen bonds and serve to illustrate the expected findings.

| Interaction Type | Interacting Atoms | Typical ρ(BCP) (a.u.) | Typical ∇²ρ(BCP) (a.u.) | Nature of Interaction |

| Strong Hydrogen Bond | N-H···Br | 0.020 - 0.040 | > 0 | Primarily electrostatic, significant covalent character. nih.gov |

| Weak Hydrogen Bond | C-H···Br | 0.005 - 0.015 | > 0 | Mostly electrostatic, weak. mdpi.com |

| Halogen Bond | C-Br···O/N | 0.010 - 0.030 | > 0 | Directional, primarily electrostatic. mdpi.com |

By applying QTAIM, researchers can build a comprehensive picture of the bonding landscape, explaining the observed crystal packing and physical properties of the salt.

Molecular Dynamics Simulations for Understanding Phase Behavior and Transport Phenomena

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, which can be classified as an ionic liquid at or near room temperature, MD simulations are invaluable for understanding its dynamic properties, phase behavior, and transport phenomena. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each particle. This allows for the simulation of bulk properties like density, viscosity, and diffusion coefficients. One key application is the prediction of the melting point, which can be determined by simulating the solid-liquid transition. nih.gov

For instance, a study on the closely related ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bromide ([emim]Br) used MD simulations to predict its melting point through various methods, obtaining values in the range of 370-403 K, which compared favorably with the experimental value of 352 K. nih.gov Similar simulations for this compound would provide crucial data on its phase transitions.

MD simulations also grant access to transport properties, such as the self-diffusion coefficients of the 1-ethylpyridinium cation and the bromide anion. This information is critical for applications where ion mobility is important.

Table 3: Illustrative Transport Properties for a Pyridinium-Based Ionic Liquid from MD Simulations Note: These values are based on typical results for similar ionic liquids and are for illustrative purposes.

| Property | Simulated Value | Significance |

| Melting Point | ~370 - 400 K | Predicts the temperature of the solid-to-liquid phase transition. nih.gov |

| Density at 300 K | ~1.4 g/cm³ | A fundamental physical property of the bulk material. chemicalbook.com |

| Cation Diffusion Coefficient (D+) | ~1.0 x 10⁻¹¹ m²/s | Quantifies the mobility of the 1-ethylpyridinium cation in the liquid phase. |

| Anion Diffusion Coefficient (D-) | ~1.2 x 10⁻¹¹ m²/s | Quantifies the mobility of the bromide anion in the liquid phase. |

| Viscosity | ~50 - 100 cP | Describes the resistance to flow in the liquid state. |

These simulations bridge the gap between the single-molecule (quantum) and bulk material (thermodynamic) scales, providing a complete picture of the compound's behavior.

Computational Modeling of Halogen Bonding and Other Intermolecular Forces

While the primary interaction in this compound is ionic, other directional non-covalent forces like hydrogen and halogen bonding play a critical role in determining its solid-state structure and properties. youtube.com Computational modeling is essential for dissecting these complex interactions. bohrium.com

Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. mdpi.com While the bromide anion in this compound is a nucleophile, computational studies on related N-halo-pyridinium salts show that halogen atoms covalently bonded to the ring can act as potent halogen bond donors. nih.gov For this compound, the dominant non-covalent interactions involve the bromide anion acting as an acceptor for hydrogen bonds from the C-H groups of the cation.

Computational methods, particularly DFT, are used to:

Calculate the interaction energies of different bonding configurations.

Determine the geometry (distances and angles) of these bonds. nih.gov

Visualize the σ-hole on potential halogen bond donors and the electrostatic potential of acceptors. bohrium.com

Studies on similar systems, such as N-ethyl-3-halopyridinium iodides, have shown that C-X···I⁻ (where X is a halogen) halogen bonds are significant structural determinants. nih.gov A similar C-H···Br⁻ hydrogen bonding network is expected to be the primary organizing force in the crystal structure of this compound.

Table 4: Illustrative Geometries and Energies of Intermolecular Interactions Note: Data is based on computational studies of similar pyridinium halide systems.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bond | C(ring)-H ··· Br⁻ | 2.6 - 2.9 | -3 to -6 |

| Hydrogen Bond | C(ethyl)-H ··· Br⁻ | 2.8 - 3.2 | -1 to -3 |

| Halogen Bond (for comparison) | C(ring)-Br ··· O | 2.8 - 3.1 | -4 to -7 mdpi.com |

| π-π Stacking | Pyridinium···Pyridinium | 3.5 - 3.8 | -2 to -5 |

These models are crucial for rationalizing crystal packing and for designing new materials with tailored properties based on the strength and directionality of these intermolecular forces.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting the feasibility and mechanisms of chemical reactions. For this compound, this includes modeling its formation, decomposition, and potential synthetic transformations. By calculating the energies of reactants, products, and, most importantly, transition states, a complete potential energy surface for a reaction can be mapped out. digitellinc.comacs.org

A fundamental reaction to model is the synthesis of the salt itself: the Sₙ2 reaction between pyridine (B92270) and bromoethane. DFT calculations can determine the activation energy barrier for this reaction, providing insight into the reaction kinetics. The calculated transition state structure would show the simultaneous breaking of the C-Br bond and the formation of the N-C bond.

Furthermore, computational studies on pyridinium salts have explored their reactivity in various transformations, such as deamination reactions where the pyridinium ring acts as a leaving group upon single-electron reduction. acs.orgnih.gov These studies often combine DFT with MD simulations to understand both the energetic and dynamic factors governing the reaction outcome. digitellinc.com For example, calculations can predict whether a reaction will proceed via a radical mechanism or a nucleophilic substitution pathway. nih.govnih.govmdpi.com

Table 5: Hypothetical Reaction Energetics for Pyridinium Salt Chemistry Note: These values are illustrative and based on general knowledge of similar organic reactions.

| Reaction | Reactants | Products | Illustrative Activation Energy (Ea) (kcal/mol) | Reaction Type |

| Formation | Pyridine + Bromoethane | 1-Ethylpyridinium + Br⁻ | 15 - 20 | Sₙ2 Nucleophilic Substitution |

| Reduction | 1-Ethylpyridinium⁺ + e⁻ | 1-Ethylpyridinyl Radical | 5 - 10 (relative to reactants) | Single-Electron Transfer |

| C-N Cleavage | 1-Ethylpyridinyl Radical | Pyridine + Ethyl Radical | < 5 | Radical Fragmentation acs.orgnih.gov |

| Nucleophilic Addition | 1-Ethylpyridinium⁺ + Nu⁻ | 1-Ethyl-dihydropyridine adduct | 10 - 15 | Addition to Aromatic Ring nih.gov |

These predictive capabilities are essential for optimizing reaction conditions and for the rational design of new synthetic routes involving pyridinium salts.

Applications in Materials Science and Energy Storage Systems

Development as a Bromine Complexing Agent (BCA) in Hydrogen-Bromine Redox Flow Batteries (H2/Br2-RFB)

1-Ethylpyridinium bromide has been identified as a promising BCA for H2/Br2-RFBs due to its ability to effectively sequester bromine, thereby enhancing the safety and performance of the battery system. nih.govresearchgate.net BCAs are crucial additives that bind with the volatile and hazardous bromine, a key component of the catholyte. nih.gov Out of 38 different quaternary ammonium (B1175870) halides studied for their applicability in bromine electrolytes, 1-Ethylpyridin-1-ium (B91958) bromide was selected for its favorable properties. nih.gov

The primary mechanism by which 1-Ethylpyridinium bromide functions as a BCA is through the formation of a distinct, denser liquid phase known as a fused salt phase. rsc.org When bromine is generated during the charging of the battery, it reacts with the [C2Py]+ cations and bromide ions to form polybromide salts ([C2Py]Br2n+1). nih.govresearchgate.net These polybromide salts have limited solubility in the aqueous hydrobromic acid electrolyte and thus precipitate, creating a second liquid phase that is rich in bromine. nih.govresearchgate.net This fused salt phase effectively sequesters the bromine, keeping it contained and reducing its concentration in the primary aqueous electrolyte. rsc.org This process is critical for managing the bromine within the system. The fused salt phase formed with 1-ethylpyridinium bromide can achieve a very high bromine concentration, equivalent to an energy density of 496.6 A h L−1. rsc.orgresearchgate.net

The introduction of 1-Ethylpyridinium bromide significantly alters the electrolyte's composition and phase behavior. In a typical H2/Br2-RFB, the electrolyte is an aqueous solution of hydrobromic acid (HBr) and bromine (Br2). researchgate.net With the addition of [C2Py]Br, the system becomes a two-phase electrolyte, consisting of the aqueous phase and the bromine-rich fused salt phase. researchgate.net The distribution of bromine between these two phases is governed by a solubility equilibrium. nih.govresearchgate.net

Research has shown that to operate the battery effectively over the entire state of charge (SoC) range, from 0% to 100%, the electrolyte must remain stable. nih.gov Studies have investigated electrolyte mixtures containing 1.11 M [C2Py]Br in HBr and Br2 solutions, demonstrating the formation of stable liquid fused salts. nih.gov A key finding is that an excess of bromine can lead to a permanent fused salt phase in the storage tank. colab.ws This allows for the bromine produced in the cell to remain in the aqueous phase, with the transfer between the two phases occurring within the tank, thus minimizing the negative impact of the BCA cations on the cell's performance. colab.ws

A major challenge in H2/Br2-RFB technology is the high vapor pressure of bromine, which poses significant safety risks due to its toxicity and corrosiveness. nih.govresearchgate.net 1-Ethylpyridinium bromide plays a crucial role in enhancing the safety of these batteries by significantly reducing this vapor pressure. nih.gov By complexing with bromine to form the non-volatile fused salt phase, [C2Py]Br effectively lowers the concentration of free bromine in the aqueous electrolyte. researchgate.netresearchgate.net

Studies have demonstrated that 1-Ethylpyridinium bromide can reduce the amount of free Br2 in the aqueous electrolyte by at least 90 mol% at a 100% state of charge. researchgate.netresearchgate.net This drastic reduction in free bromine concentration directly leads to a lower bromine vapor pressure above the electrolyte solution, making the battery system inherently safer to operate. nih.govrsc.org This mitigation of bromine volatility is a critical step towards the commercialization of H2/Br2-RFB technology. nih.gov

Performance Evaluation in Redox Flow Battery Cells

The performance of 1-Ethylpyridinium bromide as a BCA has been evaluated in H2/Br2-RFB single cells, providing insights into its practical application and its effects on battery efficiency and resistance.

The use of 1-Ethylpyridinium bromide in the electrolyte has shown to impact the cycling performance and efficiency of H2/Br2-RFBs. In cycling tests with a bromine electrolyte having a high theoretical capacity of 179.6 A h L⁻¹, the addition of [C2Py]Br was investigated for the first time. researchgate.net While it enables the use of such high-capacity electrolytes, its presence can also lead to performance trade-offs. For instance, in zinc-bromine flow batteries, electrolytes containing [C2Py]Br showed improvements in cycle performance compared to some other BCAs. rsc.org However, gains in coulombic efficiency were often counteracted by losses in voltaic efficiency. rsc.org A key achievement has been the successful cycling of an electrolyte with a usable capacity of 179.6 Ah L−1, a significant increase from previous investigations which were limited to capacities around 53.9 Ah L−1. colab.ws

Table 1: Performance Parameters with Different Bromine Sequestration Agents

| Bromine Sequestration Agent | Voltaic Efficiency | Coulombic Efficiency | Energy Efficiency |

|---|---|---|---|

| [C2MPip]Br | Lower | Higher | Moderate |

| [C2Py]Br | Moderate | Moderate | Improved |

| [C2MIm]Br | Higher | Lower | Improved |

Note: This table provides a qualitative comparison based on findings from studies on zinc-bromine flow batteries, which indicate relative performance trends. rsc.org

Table 2: Compound Names

| Abbreviation/Common Name | Chemical Name |

|---|---|

| 1-Ethylpyridin-1-ium;hydrobromide | 1-Ethylpyridinium bromide |

| [C2Py]Br | 1-Ethylpyridinium bromide |

| [C2MPip]Br | 1-Ethyl-1-methylpiperidinium bromide |

| [C2MIm]Br | 1-Ethyl-3-methylimidazolium (B1214524) bromide |

| HBr | Hydrobromic acid |

Strategies for Optimizing this compound Performance in Energy Storage Applications

Tailoring Cation Structure for Improved Bromine Binding

The core strategy for enhancing the efficacy of this compound ([C2Py]Br) lies in the molecular engineering of its cation structure. The interaction between the pyridinium (B92312) cation and the polybromide anions (Br₃⁻ and Br₅⁻) is key to effective bromine sequestration. Research has shown that modifications to the alkyl substituent on the pyridinium ring can significantly influence the bromine binding strength and the stability of the resulting complex. mdpi.comnih.gov

One primary approach involves altering the length of the alkyl chain attached to the nitrogen atom of the pyridinium ring. Longer alkyl chains have been found to enhance the stability of the bromine complex. For instance, a comparative study of 1-alkylpyridinium bromide derivatives has shown that increasing the alkyl chain length from ethyl ([C2Py]Br) to hexyl (1-hexylpyridin-1-ium bromide or [C6Py]Br) results in stronger bromine binding. This is attributed to the increased hydrophobicity and van der Waals interactions provided by the longer alkyl chain, which promotes the formation of a more stable, separate fused salt phase containing the polybromide species.

Below is a table summarizing the findings from a comparative study on the effect of alkyl chain length on the performance of pyridinium-based BCAs.

| Cation Structure | Alkyl Chain | Bromine Binding Strength | Impact on Battery Performance | Reference |

| 1-Ethylpyridin-1-ium | Ethyl | Moderate | Establishes a baseline for performance, but can lead to reversible increases in membrane resistance. | |

| 1-Hexylpyridin-1-ium | Hexyl | Strong | Shows higher cycling stability and less capacity degradation compared to its shorter-chain counterpart. The stronger binding helps to more effectively sequester bromine. |

This table is generated based on findings from referenced research and illustrates the trend of improved performance with longer alkyl chains.

Addressing Interactions with Battery Components

While enhancing bromine binding is crucial, the interaction of this compound and its derivatives with other battery components, such as the membrane separator and electrodes, is a significant factor affecting long-term performance and stability. The positively charged pyridinium cations can interact with the negatively charged functional groups of ion-exchange membranes, such as perfluorosulfonic acid (PFSA) membranes (e.g., Nafion). researchgate.net

This interaction can lead to several detrimental effects:

Membrane Fouling: The adsorption of the pyridinium cations onto the membrane surface and within its pores can lead to fouling, which impedes ion transport through the membrane. researchgate.net

Increased Ohmic Resistance: The fouling of the membrane results in a significant increase in its ohmic resistance, leading to higher overpotentials and reduced voltage efficiency during battery operation. researchgate.net

Research has shown that the extent of these negative interactions can also be influenced by the cation structure. For example, while the longer alkyl chain of [C6Py]Br enhances bromine binding, it may also have different interaction profiles with the membrane compared to [C2Py]Br. Interestingly, studies have indicated that the increase in membrane resistance due to [C6Py]Br can be reversible, whereas the effects of [C2Py]Br may be more persistent.

Strategies to mitigate these adverse interactions include:

Membrane Modification: Research is ongoing to develop new membrane materials or modify existing ones to reduce their affinity for the pyridinium cations.

Electrolyte Formulation: Adjusting the electrolyte composition, for instance by creating an excess of bromine, can promote the partitioning of the BCA into the fused salt phase and away from the aqueous electrolyte that is in contact with the membrane. mdpi.comresearchgate.net This approach has been shown to reduce the negative impact of the BCA on cell performance. mdpi.comresearchgate.net

Solid Bromine Complexing Agents: A novel approach involves the development of solid-phase BCAs. rsc.orgrsc.org These solid agents can be physically separated from the flowing electrolyte and the membrane, thereby preventing direct interaction and the associated fouling and performance degradation issues. rsc.orgrsc.org This strategy has demonstrated significantly improved long-term stability in bromine-based flow batteries. rsc.orgrsc.org

The following table provides a summary of the interactions between this compound and battery components and the proposed mitigation strategies.

| Interacting Component | Negative Interaction | Mitigation Strategy | Reference |

| Perfluorosulfonic Acid (PFSA) Membrane | Adsorption of cations, leading to increased resistance and fouling. | Electrolyte engineering to keep the BCA in a separate phase; development of solid BCAs. | researchgate.netrsc.orgrsc.org |

| Electrodes | Potential for adsorption on electrode surfaces, which could affect reaction kinetics. | Optimization of electrolyte flow and composition to minimize direct contact. | researchgate.net |

This table synthesizes information on the challenges and solutions related to the interaction of this compound with battery components.

Supramolecular Chemistry and Crystal Engineering with 1 Ethylpyridin 1 Ium;hydrobromide

Self-Assembly of Supramolecular Architectures Incorporating Pyridinium (B92312) Cations

The self-assembly of supramolecular architectures is driven by a variety of non-covalent interactions, including hydrogen bonding, ion pairing, and π-π stacking. In the case of 1-Ethylpyridin-1-ium (B91958);hydrobromide, the pyridinium cation provides several key features that facilitate its assembly into larger, ordered structures.

The primary driving force for the self-assembly of ionic species like 1-Ethylpyridin-1-ium;hydrobromide is the electrostatic attraction between the positively charged 1-ethylpyridin-1-ium cation and the negatively charged bromide anion. These strong ion-pairing interactions form the fundamental basis of the crystal lattice.

Furthermore, the aromatic nature of the pyridinium ring allows for π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, contribute to the stability and organization of the supramolecular structure. The presence of the ethyl group on the nitrogen atom can influence the geometry of this stacking, potentially leading to offset or tilted arrangements to minimize steric hindrance.

The interplay of these interactions—ion pairing, π-π stacking, and hydrogen bonding—guides the 1-ethylpyridin-1-ium cations and bromide anions to self-assemble into well-defined, three-dimensional supramolecular architectures. The specific geometry and dimensionality of these architectures are highly dependent on the subtle balance of these forces.

Role in Crystal Packing and Intermolecular Contacts in Solid-State Materials

The crystal packing of this compound is dictated by the efficient arrangement of its constituent ions to maximize attractive interactions and minimize repulsion. While a specific crystal structure for this compound is not publicly documented, analysis of similar pyridinium bromide salts provides insight into the expected intermolecular contacts.

The bromide anion, with its negative charge and available lone pairs, acts as a key organizing center, interacting with multiple surrounding cations. The primary intermolecular contacts are expected to be the aforementioned C–H···Br⁻ hydrogen bonds. Studies on other pyridinium bromide salts have demonstrated that these interactions are prevalent and play a significant role in the crystal packing. nih.gov

A hypothetical table of intermolecular contacts for this compound, based on data from analogous structures, is presented below to illustrate the types of interactions that are likely to govern its crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H (pyridinium) | Br⁻ | 2.7 - 3.0 |

| Hydrogen Bond | C-H (ethyl) | Br⁻ | 2.9 - 3.2 |

| π-π Stacking | Pyridinium Ring | Pyridinium Ring | 3.3 - 3.8 |

Formation of Halogen-Bonded Networks and Co-Crystals

While the primary interactions in this compound involve the bromide anion as a hydrogen bond acceptor, the concept of halogen bonding is also relevant in the broader context of supramolecular chemistry involving pyridinium halides. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor).

In the context of this compound itself, the bromide anion is unlikely to act as a halogen bond donor. However, the principles of halogen bonding become highly relevant when considering the formation of co-crystals. For instance, if this compound were to be co-crystallized with a molecule containing a more electrophilic halogen atom (e.g., an iodinated or brominated perfluoroarene), the bromide anion could act as a halogen bond acceptor.

In such a co-crystal, the bromide anion would compete with other potential Lewis basic sites for interaction with the halogen bond donor. The formation of a Br⁻···X–R (where X is a halogen) halogen bond would depend on the relative strengths of this interaction compared to the C–H···Br⁻ hydrogen bonds present in the original salt.

The 1-ethylpyridin-1-ium cation itself could also be modified to become a halogen bond donor. For example, if a halogen atom were substituted onto the pyridinium ring, the positive charge of the ring would enhance the electrophilic character of the halogen, making it a stronger halogen bond donor. This strategy has been employed in the design of various halogen-bonded supramolecular assemblies.

Influence of Anion Exchange on Supramolecular Structure

The nature of the anion in a pyridinium salt has a profound influence on the resulting supramolecular structure. Exchanging the bromide anion in this compound for other anions with different sizes, shapes, and hydrogen bonding capabilities would lead to significant changes in the crystal packing and intermolecular interactions.

For example, replacing bromide (Br⁻) with a smaller anion like chloride (Cl⁻) would likely result in shorter C–H···anion hydrogen bonds and a more compact crystal structure. Conversely, a larger anion like iodide (I⁻) would lead to longer hydrogen bonds and potentially a less dense packing.

The shape of the anion is also a critical factor. A spherical anion like bromide tends to participate in a more isotropic network of interactions. In contrast, a non-spherical anion, such as nitrate (B79036) (NO₃⁻) or tetrafluoroborate (B81430) (BF₄⁻), would introduce a higher degree of directionality in the intermolecular interactions, leading to different supramolecular architectures. For instance, a planar anion might encourage the formation of layered structures, while a tetrahedral anion could lead to more complex three-dimensional networks.

The hydrogen bonding capacity of the anion is another key determinant. While bromide is a good hydrogen bond acceptor, other anions may have different acceptor strengths or multiple acceptor sites. For example, an anion like sulfate (B86663) (SO₄²⁻) has multiple oxygen atoms that can act as hydrogen bond acceptors, potentially leading to a more intricate and robust network of interactions.

The influence of the anion on the physical properties of ionic liquids, which are closely related to these crystalline solids, has been extensively studied. nih.govrsc.org These studies show that the choice of anion can significantly alter properties such as melting point, viscosity, and solubility, all of which are macroscopic manifestations of the underlying supramolecular structure.

A comparative table illustrating the potential effects of anion exchange on the properties of a 1-ethylpyridin-1-ium salt is provided below.

| Anion | Size | Shape | Hydrogen Bond Acceptor Strength | Expected Impact on Crystal Packing |

| Cl⁻ | Smaller | Spherical | Strong | Shorter intermolecular distances, potentially different packing motif |

| I⁻ | Larger | Spherical | Weaker | Longer intermolecular distances, potential for altered packing |

| NO₃⁻ | Medium | Trigonal Planar | Moderate | Directional interactions, potential for layered structures |

| BF₄⁻ | Larger | Tetrahedral | Weak | Less dominant hydrogen bonding, greater influence of ion size and shape |

Advanced Analytical Methodologies for 1 Ethylpyridin 1 Ium;hydrobromide in Complex Research Matrices

Development of Techniques for Quantifying Bromide and Polybromide Species in Electrolytes

The quantification of bromide (Br⁻) and related polybromide species (e.g., Br₃⁻) is essential for understanding the electrochemical behavior and stability of electrolytes containing 1-Ethylpyridin-1-ium (B91958) hydrobromide. Several analytical techniques have been developed for this purpose, offering varying levels of sensitivity and selectivity.

Potentiometric determination using an ion-selective electrode (ISE) is a common and effective method for measuring bromide concentration. epa.gov This technique involves an ISE specifically designed for bromide ions, used in conjunction with a reference electrode and a high-impedance voltmeter. epa.gov To ensure accurate measurements, an ionic strength adjustment (ISA) solution is typically added to both samples and standards to maintain a constant background ionic strength. epa.gov This method is advantageous for its speed and relatively low cost. For instance, automated systems can perform this analysis, and the ISE can be calibrated to measure a range of bromide concentrations. metrohm.com

Ion chromatography (IC) is another powerful technique for the separation and quantification of bromide. This method is particularly useful for complex matrices where other ions might interfere with direct potentiometric measurements. In IC, a liquid sample is injected into a stream of eluent and passed through a chromatographic column, which separates ions based on their affinity for the stationary phase. The separated ions are then detected, typically by conductivity. IC can effectively determine bromide concentrations, even at low levels. researchgate.net

In some applications, classical titration methods, such as the Volhard method, can be used for determining halide content, although they are generally suitable for higher concentration levels (around 1% wt. or more). jrwb.de For lower concentrations, more sensitive instrumental methods like IC or ISE are preferred. epa.govresearchgate.net

Table 1: Comparison of Analytical Techniques for Bromide Quantification

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity based on a selective membrane potential. epa.gov | Fast, cost-effective, suitable for real-time monitoring. metrohm.com | Direct measurement of bromide in aqueous solutions and electrolytes. epa.govmetrohm.com |

| Ion Chromatography (IC) | Separation of ions on a resin column followed by conductivity or electrochemical detection. researchgate.net | High sensitivity and selectivity, capable of multi-ion analysis. researchgate.net | Quantification of bromide and other halides in complex environmental or industrial samples. rsc.org |

| Titration (Volhard Method) | Precipitation titration where excess silver nitrate (B79036) is added to precipitate bromide, and the excess is back-titrated. jrwb.de | Well-established, does not require advanced instrumentation. | Determination of high-level halide impurities in synthesized ionic liquids. jrwb.de |

Chromatographic and Spectroscopic Methods for Characterization of Impurities in Synthesized Compounds

The purity of synthesized 1-Ethylpyridin-1-ium hydrobromide is critical, as impurities can significantly alter its physicochemical properties and performance in applications. rsc.org Impurities may include unreacted starting materials (e.g., pyridine (B92270), bromoethane), by-products, residual solvents, and water. rsc.orgsci-hub.se A combination of chromatographic and spectroscopic methods is typically employed for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive impurities. For 1-Ethylpyridin-1-ium bromide, a mixed-mode column such as a Newcrom AH can be used. sielc.com This method often employs a mobile phase consisting of water, acetonitrile, and an ionic modifier like ammonium (B1175870) formate. sielc.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (ESI-MS), which are suitable for detecting compounds that lack a strong UV chromophore. sielc.com HPLC is effective for quantifying residual starting materials like pyridine. sci-hub.se

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is ideal for identifying and quantifying volatile impurities. jrwb.desci-hub.se This can include residual alkylating agents or volatile organic solvents used during synthesis and purification. jrwb.de Headspace GC is particularly useful for detecting trace levels of volatile compounds. jrwb.de

Spectroscopic methods provide crucial structural information and can be used for both qualitative and quantitative purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the 1-Ethylpyridin-1-ium cation and detecting organic impurities. rsc.org The presence of unexpected signals can indicate residual starting materials or side products.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming its identity. thermofisher.com The spectrum of a pure sample serves as a fingerprint that can be compared against synthesized batches to check for conformity.

UV-Visible Spectroscopy: This technique can be adapted to quantify specific impurities, such as non-aromatic primary and secondary amines, after a derivatization reaction. sci-hub.se

Water content is a particularly important parameter and is typically determined with high accuracy using Karl Fischer titration. researchgate.netjrwb.de

Table 2: Common Impurities in 1-Ethylpyridin-1-ium hydrobromide and Analytical Methods

| Impurity Type | Examples | Recommended Analytical Method(s) |

|---|---|---|

| Unreacted Starting Materials | Pyridine, Bromoethane | HPLC-UV, GC-FID, NMR sci-hub.sechemicalbook.com |

| Residual Solvents | Acetonitrile, Acetone | GC-FID (Headspace or Liquid Injection) jrwb.de |

| Water | H₂O | Karl Fischer Titration researchgate.netjrwb.de |

| Other Organic Impurities | Side-reaction products | HPLC-MS, NMR sielc.comrsc.org |

| Inorganic Salts | Other halides (e.g., chloride) | Ion Chromatography, Ion-Selective Electrode researchgate.netjrwb.de |

Thermal Analysis (e.g., TGA-MS) for Investigating Thermal Stability and Degradation Pathways

The thermal stability of 1-Ethylpyridin-1-ium hydrobromide is a key property that dictates its operational temperature range in applications like electrolytes or as a solvent in chemical synthesis. Thermogravimetric Analysis (TGA) is the primary technique used to assess this stability. researchgate.net TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides the onset temperature of decomposition, which is a measure of the material's thermal stability.

For a more in-depth understanding of the degradation process, TGA is often coupled with Mass Spectrometry (TGA-MS). researchgate.net In a TGA-MS experiment, the gaseous products evolved during the thermal decomposition are transferred directly into a mass spectrometer for identification. researchgate.net This provides valuable information about the degradation pathways. Studies on pyridinium-based ionic liquids have shown that degradation can occur through various mechanisms, including cleavage of the alkyl chain from the pyridinium (B92312) ring. rsc.orgrsc.org The nature of the anion also significantly influences the thermal stability and decomposition mechanism. nih.gov For instance, photocatalytic studies on pyridinium-based ionic liquids showed that the presence of bromide as the anion could lead to the formation of highly persistent transformation products compared to other anions. nih.gov

Table 3: Representative Thermal Analysis Data for Pyridinium-Based Ionic Liquids

| Analytical Technique | Information Obtained | Typical Findings for Pyridinium ILs |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Onset decomposition temperature (T_onset), mass loss profile. researchgate.net | Pyridinium-based ILs generally exhibit good thermal stability. nih.gov |

| TGA coupled with Mass Spectrometry (TGA-MS) | Identification of gaseous decomposition products. researchgate.net | Degradation often involves the loss of the alkyl substituent from the pyridinium ring. rsc.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transition temperature, heat of fusion. researchgate.net | Provides data on phase transitions prior to decomposition. chemicalbook.com |

Methods for Assessing Liquid/Liquid Phase Equilibria in Multi-Component Systems

1-Ethylpyridin-1-ium hydrobromide can be a component in multi-component liquid systems, where understanding its phase behavior is essential for process design, particularly in applications like liquid-liquid extraction. rsc.org Liquid-liquid equilibrium (LLE) data describes how components distribute between two immiscible or partially miscible liquid phases at equilibrium.

The unique properties of ionic liquids, being composed entirely of ions while having low melting points, give rise to complex phase behaviors. itp.ac.cn They can be used to form aqueous two-phase systems (ATPS), which are environmentally benign alternatives for separation processes. mdpi.comnih.gov An ATPS can be formed, for example, by mixing a hydrophilic ionic liquid with a specific salt (a salting-out agent) in water. mdpi.com

The experimental determination of LLE involves preparing mixtures of known compositions, allowing them to equilibrate at a constant temperature, and then analyzing the composition of each phase. researchgate.net Analytical techniques such as HPLC, GC, or spectroscopy are used to determine the concentration of each component, including the 1-Ethylpyridin-1-ium hydrobromide, in the separated phases. researchgate.net

Factors that significantly influence the phase behavior of these systems include the nature of the ionic liquid's cation and anion, the type and concentration of the salting-out agent, and temperature. mdpi.comnist.gov For example, 1-Ethylpyridin-1-ium hydrobromide has been studied as an entrainer in extractive distillation to separate azeotropic mixtures, where its interaction with the components of the mixture dictates the separation efficiency. researchgate.net Similarly, pyridinium-based ionic liquids have been used in the liquid-liquid extraction of metal ions, where they form ion pairs with metal complexes that are then extracted into an organic phase. nih.gov

Table 4: Key Parameters in LLE Studies of Ionic Liquid Systems

| Parameter | Description | Method of Assessment |

|---|---|---|

| Binodal Curve | The boundary between the one-phase and two-phase regions in a ternary phase diagram. | Determined by titrating a binary mixture with a third component until turbidity appears (cloud-point method). researchgate.net |

| Tie-Lines | Connect the compositions of the two liquid phases in equilibrium. | Preparing mixtures within the two-phase region, separating the phases, and analyzing their compositions. nist.gov |

| Distribution Coefficient | The ratio of the concentration of a solute in the ionic liquid-rich phase to its concentration in the other phase. | Calculated from the compositional analysis of the equilibrium phases. nih.gov |

| Selectivity | The ratio of distribution coefficients for two different solutes to be separated. | Calculated from the distribution coefficients of the target solutes. researchgate.net |

Green Chemistry Perspectives and Sustainable Synthesis Involving N Ethylpyridinium Compounds

Integration of 1-Ethylpyridin-1-ium (B91958);hydrobromide in Environmentally Benign Chemical Processes

The integration of 1-Ethylpyridin-1-ium;hydrobromide into chemical processes is a key step towards developing more environmentally friendly methodologies. Pyridinium (B92312) salts, in general, are recognized for their potential in green chemistry. srce.hrnih.gov Their application can lead to cleaner and more efficient synthetic routes. For instance, the use of pyridinium salts in mechanochemical synthesis, a solvent-free or solvent-minimal technique, has demonstrated considerable advantages over classical methods that often require large volumes of solvents and extended reaction times. srce.hr This approach not only reduces solvent waste but can also lead to higher yields and simpler work-up procedures. srce.hr

Furthermore, pyridinium-based ionic liquids are being explored for their ability to be synthesized using eco-friendly methods, such as ultrasound irradiation, which can significantly shorten reaction times and improve product yields compared to conventional heating. nih.govnih.gov The development of biodegradable pyridinium ionic liquids further underscores their potential as sustainable alternatives. rsc.org Studies have shown that incorporating an ester side chain into the pyridinium cation can lead to compounds that are "readily biodegradable," offering a significant advantage in minimizing environmental persistence. rsc.org

Contributions to Waste Minimization and Atom Economy in Industrial Synthesis

A central tenet of green chemistry is the maximization of atom economy, which seeks to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. rsc.org The use of this compound and related pyridinium compounds can contribute significantly to this goal.

In many reactions, traditional catalysts and reagents generate stoichiometric amounts of byproducts that must be separated and disposed of. Pyridinium salts can act as catalysts or reagents that are more atom-economical. For example, replacing traditional brominating agents with pyridinium tribromide can be considered a greener approach due to improved atom efficiency. chegg.com Catalytic methods, in general, are fundamental to sustainable production as they can enhance selectivity and allow reactions to proceed under milder conditions, avoiding the need for protecting groups that add steps and generate waste. mdpi.com

The concept of Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of product, is a key metric in assessing the "greenness" of a process. dntb.gov.ua By acting as recyclable solvents or catalysts, pyridinium-based ionic liquids can help to lower the PMI of a given industrial synthesis. Their low volatility reduces losses to the atmosphere, and their tunability allows for the design of processes with easier product separation and solvent recycling. mdpi.com

Application in Renewable Energy Technologies through Sustainable Chemical Design

The development of renewable energy technologies is intrinsically linked to advancements in materials science and chemistry. N-Ethylpyridinium compounds and their derivatives are finding applications in this critical area, contributing to the design of more efficient and sustainable energy systems.

In the realm of solar energy, photoactive molecular aggregates are being investigated for their potential to enhance the performance of solar cells. thecooldown.com While specific research on this compound in this context is emerging, the broader class of pyridinium-based materials is being explored. The ability to tune the electronic properties of pyridinium salts makes them interesting candidates for components in dye-sensitized solar cells or as electrolytes in other photovoltaic devices. thecooldown.com

Furthermore, the field of "electrons-to-molecules" (E2M) technologies, which use electricity to convert molecules like water and carbon dioxide into chemical products, represents a significant opportunity for renewable energy storage. nrel.gov Ionic liquids, including pyridinium-based ones, can play a crucial role in these electrochemical processes by acting as efficient electrolytes. nrel.gov Their high thermal stability and conductivity are advantageous in these applications. researchgate.net Nitrogen-based compounds, in general, are also being researched as high-energy-density materials, which are vital for energy storage in applications like rocket propellants and advanced batteries. uni-bayreuth.de

Designing Greener Reaction Conditions and Solvent Alternatives Utilizing Pyridinium Salts

One of the most significant contributions of pyridinium salts to green chemistry is their use as alternative solvents and their role in creating milder reaction conditions. Traditional volatile organic compounds (VOCs) used as solvents are often flammable, toxic, and contribute to air pollution. mdpi.com Ionic liquids, such as this compound, offer a safer alternative due to their negligible vapor pressure, non-flammability, and high thermal stability. nih.govresearchgate.net

The "designer" nature of ionic liquids allows for the tuning of their physical and chemical properties to suit specific reactions. mdpi.com This can lead to enhanced reaction rates and selectivities. For instance, theoretical studies have shown that pyridinium-based ionic liquids can catalyze reactions like the Diels-Alder reaction by stabilizing transition states through hydrogen bonding. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethylpyridin-1-ium hydrobromide, and how can reaction conditions be optimized to improve yield and purity?